

A Comparative Spectroscopic Analysis of 2,4,6-Trichloro-5-methylpyrimidine

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Compound of Interest

Compound Name: **2,4,6-Trichloro-5-methylpyrimidine**

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This guide provides a comparative overview of the spectroscopic data for **2,4,6-Trichloro-5-methylpyrimidine** and related chlorinated pyrimidine derivatives. It is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for the identification and characterization of heterocyclic compounds. This document presents available spectroscopic data, outlines standard experimental protocols, and offers a comparison with structurally similar molecules to highlight the influence of substituents on their spectral properties.

Spectroscopic Data Comparison

The following tables summarize the available spectroscopic data for **2,4,6-Trichloro-5-methylpyrimidine** and two related compounds: 2,4,6-Trichloropyrimidine and 2,4,6-Trichloro-5-cyanopyrimidine. This comparison illustrates the effect of the methyl and cyano groups at the C5 position on the spectral characteristics of the trichloropyrimidine core.

Table 1: ^1H NMR Spectroscopic Data

Compound	Solvent	Chemical Shift (δ) ppm
2,4,6-Trichloro-5-methylpyrimidine	Data not available	-
2,4,6-Trichloropyrimidine	CDCl_3	7.45 (s, 1H)[1]

Table 2: ^{13}C NMR Spectroscopic Data

Compound	Solvent	Chemical Shift (δ) ppm
2,4,6-Trichloro-5-methylpyrimidine	Not specified	C2/C6, C4, C5, CH_3 (Specific shifts not individually assigned in the available spectrum)[2]
2,4,6-Trichloro-5-cyanopyrimidine	Not specified	C2/C6, C4, C5, CN (Specific shifts not individually assigned in the available spectrum)

Table 3: Mass Spectrometry Data

Compound	Ionization Method	Molecular Ion (m/z)	Key Fragments (m/z)
2,4,6-Trichloro-5-methylpyrimidine	Data not available	-	-
2,4,6-Trichloropyrimidine	Electron Ionization	182, 184, 186 (in accordance with chlorine isotopes)[1]	Data not available
2,4,6-Trichloro-5-cyanopyrimidine	GC-MS	207, 209, 211 (in accordance with chlorine isotopes)	Data not available

Table 4: Infrared (IR) Spectroscopic Data

Compound	Technique	Key Absorptions (cm^{-1})
2,4,6-Trichloro-5-methylpyrimidine	Data not available	-
2,4,6-Trichloropyrimidine	Nujol Mull	1560, 1533 (C=N stretching), 1433, 1407 (ring stretching), 880 (ring bending), 613, 573[3]

Table 5: UV-Vis Spectroscopic Data

Compound	Solvent	λ_{max} (nm)
2,4,6-Trichloro-5-methylpyrimidine	Data not available	-
2,4,6-Trichloropyrimidine	Vapour/Liquid	Two absorption systems observed, details of λ_{max} not specified[3]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR Spectroscopy A sample of the compound (typically 5-20 mg for ^1H , 20-100 mg for ^{13}C) is dissolved in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) to a volume of approximately 0.6-0.7 mL in a standard 5 mm NMR tube.[4] The choice of solvent is critical to ensure the sample dissolves and to avoid interference with the signals of interest. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added to calibrate the chemical shift scale to 0 ppm.[5] The spectrum is acquired on an NMR spectrometer operating at a specific frequency (e.g., 400 or 500 MHz for ^1H). For ^{13}C NMR, broadband proton decoupling is commonly used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.[6] Data processing involves Fourier transformation of the raw data, followed by phase and baseline correction.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry The sample is introduced into the mass spectrometer, often via a direct insertion probe or as the eluent from a gas chromatograph (GC-MS). In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to lose an electron and form a positively charged molecular ion.[7][8] This high-energy process often leads to the fragmentation of the molecular ion into smaller, characteristic fragment ions. The ions are then accelerated into a mass

analyzer (e.g., a quadrupole or magnetic sector), which separates them based on their mass-to-charge ratio (m/z).^[7] A detector records the abundance of each ion, generating a mass spectrum that plots ion intensity versus m/z.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).^[9] A pressure arm is applied to ensure close contact between the sample and the crystal. The infrared beam is directed into the crystal and undergoes total internal reflection at the crystal-sample interface. At each reflection, the beam penetrates a short distance into the sample, and absorption occurs at specific frequencies corresponding to the vibrational modes of the molecule. The attenuated beam is then directed to the detector. This technique requires minimal sample preparation and is non-destructive.^[9]

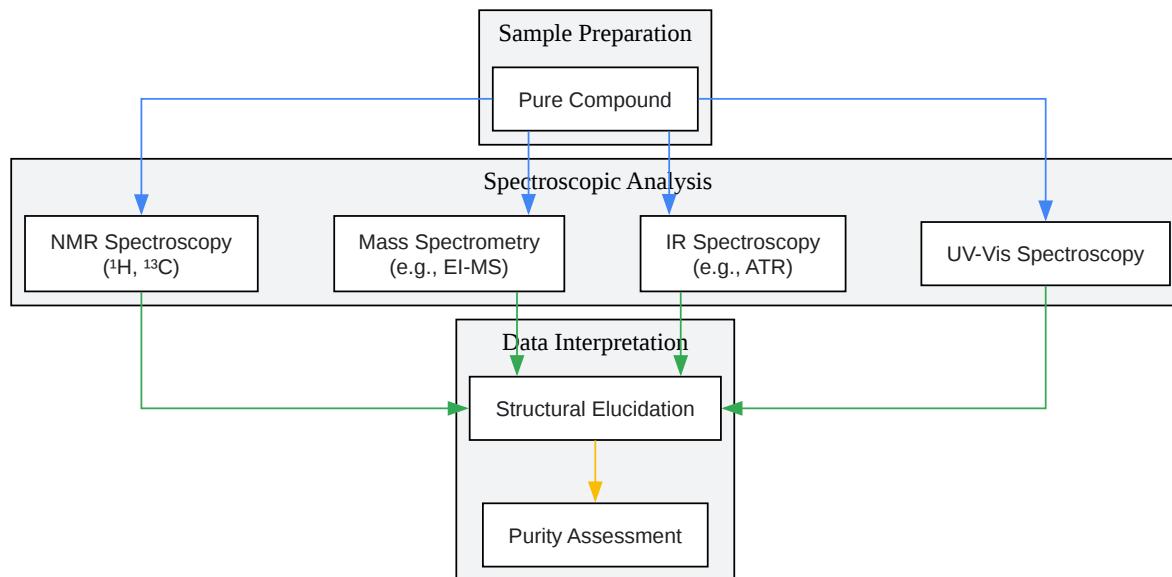
Thin Solid Film Method The solid sample is dissolved in a volatile solvent (e.g., methylene chloride or acetone).^[10] A drop of this solution is placed on an IR-transparent salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the solid compound on the plate. The plate is then mounted in the sample holder of the FT-IR spectrometer, and the spectrum is recorded.^[10]

Ultraviolet-Visible (UV-Vis) Spectroscopy

The sample is dissolved in a suitable UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane) to a known concentration.^[11] The concentration should be adjusted to yield an absorbance reading within the optimal range of the instrument (typically 0.1 to 1.0). The solution is placed in a cuvette (typically with a 1 cm path length) made of a material that is transparent in the wavelength range of interest (e.g., quartz for UV measurements).^[11] A reference cuvette containing only the solvent is used to record a baseline spectrum. The UV-Vis spectrum of the sample is then recorded, plotting absorbance versus wavelength.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.



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